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Compound of Interest

Compound Name: Roluperidone

Cat. No.: B1679516

This technical support center provides detailed information for researchers, scientists, and drug
development professionals on the Complete Response Letter (CRL) issued by the U.S. Food
and Drug Administration (FDA) for Minerva Neurosciences' New Drug Application (NDA) for
roluperidone for the treatment of negative symptoms in patients with schizophrenia.

Frequently Asked Questions (FAQS)

Q1: What were the primary reasons for the FDA's Complete Response Letter (CRL) for
roluperidone?

Al: On February 27, 2024, the FDA issued a CRL for roluperidone, citing several clinical
deficiencies.[1][2][3] The core issues identified by the agency include:

« Insufficient Evidence of Effectiveness: The FDA concluded that a single statistically
significant study (the Phase 2b MIN-101CO03 trial) was not sufficient to establish substantial
evidence of roluperidone’s effectiveness.[2][4][5][6] The subsequent Phase 3 MIN-101C07
trial did not meet its primary endpoint in the primary analysis.[7]

o Lack of Data on Concomitant Antipsychotic Use: The NDA submission lacked data on the
safety and efficacy of roluperidone when administered with other antipsychotic medications.

[L][2][8][°]

 Failure to Establish Clinical Meaningfulness: The FDA determined that the submitted data did
not adequately demonstrate that the observed changes in negative symptoms were clinically
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meaningful.[1][2][8]

e Inadequate Long-Term Safety Database: The number of subjects exposed to the proposed
64 mg dose for at least 12 months was deemed insufficient by the FDA.[2][4][10]

Q2: What were the specific outcomes of the pivotal clinical trials for roluperidone?

A2: The NDA for roluperidone was supported by two main studies: a Phase 2b trial (MIN-
101C03) and a Phase 3 trial (MIN-101CQ7).

e The Phase 2b trial showed that roluperidone at both 32 mg/day and 64 mg/day doses
resulted in a statistically significant improvement in the Positive and Negative Syndrome
Scale (PANSS) negative symptom factor score compared to placebo over 12 weeks.[9][11]

o The Phase 3 trial, however, did not achieve statistical significance on its primary endpoint,
the PANSS-derived Negative Symptom Factor Score (NSFS), in the intent-to-treat (ITT)
analysis.[7][12] A nominal statistical significance was observed in a modified intent-to-treat
(m-ITT) dataset.[12] The key secondary endpoint, the Personal and Social Performance
(PSP) scale total score, did show a statistically significant improvement with the 64 mg dose
of roluperidone compared to placebo.[3][12]

Q3: What has the FDA mandated for a potential future approval of roluperidone?

A3: To address the deficiencies outlined in the CRL, the FDA has stipulated that Minerva
Neurosciences must submit at least one additional positive, adequate, and well-controlled
study to support the efficacy and safety of roluperidone for treating negative symptoms of
schizophrenia.[1][8][9] The company will also need to provide further data to demonstrate the
safety and efficacy of roluperidone when co-administered with antipsychotic medications,
establish the clinical meaningfulness of the treatment effect, and demonstrate the long-term
safety of the proposed dose.[1][2][9]

Troubleshooting Guides for Experimental Design

Issue: Designing a clinical trial for a monotherapy targeting negative symptoms of
schizophrenia that is likely to meet FDA approval criteria.

Troubleshooting Steps:
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o Establish Robust Efficacy Across Multiple Studies: Relying on a single successful trial is a
high-risk strategy. The FDA typically requires evidence from at least two adequate and well-
controlled studies to establish effectiveness.

 Incorporate Concomitant Antipsychotic Arms: Given that many patients with schizophrenia
are on maintenance antipsychotic therapy, it is crucial to include study arms where the
investigational drug is tested as an adjunct to standard-of-care antipsychotics. This will
provide necessary safety and efficacy data for co-administration.

o Demonstrate Clinical Meaningfulness: Beyond statistical significance, the clinical
meaningfulness of the treatment effect must be clearly established. This can be achieved
through various measures, including patient-reported outcomes, improvements in daily
functioning scales (like the PSP scale), and clinician-assessed global impression scales.

o Ensure an Adequate Long-Term Safety Database: The trial design should include a
sufficiently long open-label extension phase to collect safety data for an adequate number of
patients exposed to the proposed therapeutic dose for at least one year.

Quantitative Data Summary

Table 1: Key Efficacy Results of the Phase 3 (MIN-101CO07) Trial of Roluperidone

Roluperidone 64

. Analysis
Endpoint . mg vs. Placebo (p- Outcome
Population
value)
Negative Symptom Did not meet
Intent-to-Treat (ITT) p <.064 o o
Factor Score (NSFS) statistical significance
Negative Symptom N Achieved nominal
Modified ITT (m-ITT) p <.044 o o
Factor Score (NSFS) statistical significance
Personal and Social o o
Statistically significant
Performance (PSP) Intent-to-Treat (ITT) p <.021 )
Improvement
Total Score
Personal and Social o o
N Statistically significant
Performance (PSP) Modified ITT (m-ITT) p <.017 )
improvement
Total Score
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Data sourced from Davidson et al., 2022.[12]

Experimental Protocols

Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of
Roluperidone (MIN-101CQ7)

» Objective: To evaluate the efficacy and safety of two fixed doses of roluperidone (32 mg/day
and 64 mg/day) compared to placebo in improving the negative symptoms of schizophrenia
over 12 weeks.[13]

o Patient Population: 513 adult patients with a diagnosis of schizophrenia and moderate to
severe negative symptoms.[12] Patients were required to have a score of > 20 on the
PANSS negative subscale at screening and baseline.[13]

e Treatment Arms:
o Roluperidone 32 mg/day
o Roluperidone 64 mg/day
o Placebo

o Duration: 12 weeks of double-blind treatment, followed by a 40-week open-label extension.
[11][14]

e Primary Endpoint: Change from baseline in the PANSS-derived Negative Symptom Factor
Score (NSFS).[12][13]

o Key Secondary Endpoint: Change from baseline in the Personal and Social Performance
(PSP) scale total score.[12][13]
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Caption: Logical flow from NDA submission to FDA's CRL and subsequent mandates.
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Caption: Simplified signaling pathway of Roluperidone’s mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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